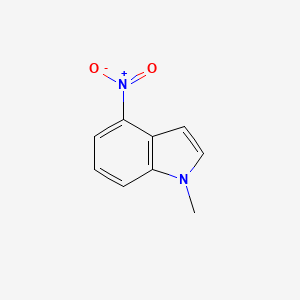
1-甲基-4-硝基-1H-吲哚
概述
描述
1-Methyl-4-nitro-1H-indole is a chemical compound with the molecular formula C9H8N2O2 . It has a molecular weight of 176.17 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of indole derivatives, including 1-methyl-4-nitro-1H-indole, has been a subject of interest in recent years . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The molecular structure of 1-methyl-4-nitro-1H-indole consists of a benzopyrrole, which is an aromatic ring system. This ring system contains 10 π-electrons, two from the lone pair on nitrogen and eight from double bonds, which makes them aromatic in nature .Chemical Reactions Analysis
Indoles, including 1-methyl-4-nitro-1H-indole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . Transition metal-catalyzed activation of alkynes, followed by an intramolecular or intermolecular nucleophile addition, has become a powerful tool for the construction of the indole ring .Physical And Chemical Properties Analysis
1-Methyl-4-nitro-1H-indole is a solid substance with a molecular weight of 176.17 . It is stored in a dry environment at temperatures between 2-8°C . The compound has a linear formula of C9H8N2O2 .科学研究应用
Cancer Treatment
“1-methyl-4-nitro-1H-indole” derivatives have been studied for their potential in treating various types of cancer. These compounds can interfere with the proliferation of cancer cells, induce apoptosis, and may also inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow .
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial properties. They can act against a broad spectrum of microorganisms, including bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Neuroprotective Effects
Indoles have shown promise in neuroprotection, which is the preservation of neuronal structure and function. “1-methyl-4-nitro-1H-indole” may contribute to the development of treatments for neurodegenerative diseases by protecting neurons from damage and supporting neural regeneration .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They can modulate the body’s inflammatory response, potentially leading to new therapies for conditions like arthritis and inflammatory bowel disease .
Antiviral and Anti-HIV Activities
Indole compounds have been explored for their antiviral activities, including the potential to inhibit HIV replication. Their mechanism may involve interfering with viral entry, replication, or assembly, which could be harnessed to create new antiviral drugs .
Antioxidant Properties
“1-methyl-4-nitro-1H-indole” derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This property is beneficial in preventing oxidative damage linked to aging and various diseases .
安全和危害
未来方向
属性
IUPAC Name |
1-methyl-4-nitroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIRVUJGWSRAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20524314 | |
| Record name | 1-Methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-1H-indole | |
CAS RN |
91482-63-2 | |
| Record name | 1-Methyl-4-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20524314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


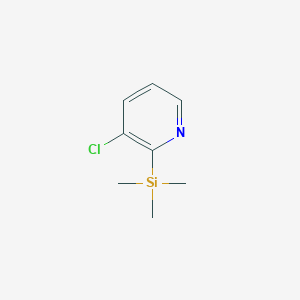


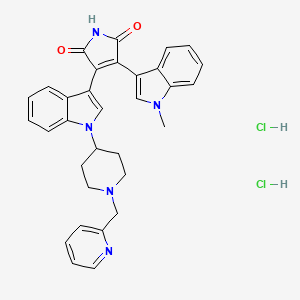
![7,8-Dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B1600572.png)
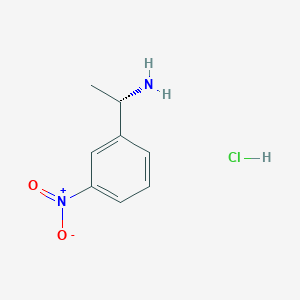
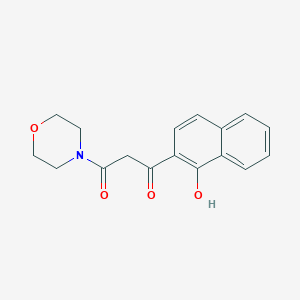

![Tert-butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B1600576.png)
![2-Propenoic acid, [4-(hydroxymethyl)cyclohexyl]methyl ester](/img/structure/B1600577.png)


